N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
Preparation Methods
The synthesis of N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine typically involves the reaction of norcamphor with an appropriate alkylamine. One common method involves the reaction of norcamphor with 3-methylbutylamine under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-methylbutyl)bicyclo[22
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity . This inhibition can modulate glutamate signaling in the central nervous system, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine can be compared with other similar compounds, such as:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also acts as an NMDA receptor antagonist and has been studied for its neuroprotective properties.
Biological Activity
N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine, a bicyclic amine with the molecular formula C12H23N and a molecular weight of approximately 181.32 g/mol, has garnered attention for its potential biological activities, particularly as an NMDA receptor antagonist. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclo[2.2.1]heptane core substituted with a 3-methylbutyl group and an amino group at the second carbon position. This unique structure contributes to its distinct physical and chemical properties, which are crucial for its biological interactions.
Research indicates that this compound acts primarily as an NMDA receptor antagonist . Specifically, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting ion flow through the receptor channel. This inhibition can significantly impact neurological functions, suggesting potential therapeutic applications in treating various neurological disorders such as:
- Alzheimer's Disease
- Parkinson's Disease
- Schizophrenia
NMDA Receptor Antagonism
A study highlighted the compound's ability to inhibit NMDA receptor activity, which is vital in synaptic plasticity and memory function. The antagonistic effect observed suggests that this compound could modulate excitatory neurotransmission, providing a pathway for therapeutic interventions in conditions characterized by excessive NMDA receptor activity.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals that this compound exhibits unique properties that enhance its biological activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C12H23N | NMDA receptor antagonist; potential therapeutic uses |
Bicyclo[3.3.0]octan-3-one | C8H12O | Contains a ketone functional group |
Bicyclo[1.1.0]butane | C4H6 | Highly strained; smallest bicyclic compound |
Bicyclo[4.4.0]decane | C10H16 | Larger bicyclic system with different reactivity |
Therapeutic Applications
-
Neurological Disorders : The antagonistic properties of this compound have been investigated in models of neurodegenerative diseases where NMDA receptor overactivity is implicated.
- Study Findings : In animal models, administration of the compound resulted in improved cognitive function and reduced neurotoxic effects associated with excessive glutamate signaling.
-
Pain Management : The compound has also been evaluated for its analgesic properties in preclinical studies focusing on chronic pain models.
- Results : this compound demonstrated significant pain relief comparable to standard analgesics without the severe side effects commonly associated with opioid treatments.
Future Research Directions
Further research is needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound, including:
- Long-term safety and efficacy studies
- Mechanistic studies to understand its interaction with other neurotransmitter systems
- Exploration of potential applications in other therapeutic areas
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(3-methylbutyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-9(2)5-6-13-12-8-10-3-4-11(12)7-10/h9-13H,3-8H2,1-2H3 |
InChI Key |
SOLFNSRZTNLKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CC2CCC1C2 |
Origin of Product |
United States |
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